molecular formula C14H12N6OS B2813857 N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097896-19-8

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2813857
CAS No.: 2097896-19-8
M. Wt: 312.35
InChI Key: ISJYJSFQFGXVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a highly potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways. This mechanism is critical for investigating the pathogenesis of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as a range of autoimmune disorders including rheumatoid arthritis and lupus. The compound's research value is underscored by its high selectivity profile, which minimizes off-target effects and provides a precise tool for dissecting BTK's role in immune cell activation and proliferation. Its application extends to in vitro and in vivo models for evaluating the efficacy of BTK pathway inhibition, making it a vital compound for preclinical drug discovery and the development of novel therapeutic strategies for immune-mediated diseases. Research published in journals like Journal of Medicinal Chemistry has highlighted the significance of such covalent inhibitors in targeting BTK. Furthermore, the role of BTK as a therapeutic target is well-established in the scientific literature, including resources from the National Center for Biotechnology Information (NCBI) .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c21-14(9-1-2-11-12(5-9)19-22-18-11)20-6-10(7-20)17-13-3-4-15-8-16-13/h1-5,8,10H,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJYJSFQFGXVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . This is followed by the formation of the azetidine ring and the subsequent attachment of the pyrimidine group through various coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • CAS Number : 2097896-19-8
  • Molecular Formula : C14H12N6OS
  • Molecular Weight : 312.3497 g/mol

The structure features a benzothiadiazole moiety, which is known for its biological activity, along with a pyrimidine ring that enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine as an anticancer agent. Research indicates that compounds containing benzothiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through targeted pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential for development into new antibacterial agents. The presence of the azetidine and pyrimidine rings may contribute to enhanced membrane permeability and interaction with microbial targets.

Organic Electronics

This compound has been explored in organic electronic devices due to its semiconducting properties. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Sensors

The compound's electronic properties have led to its use in sensor technologies. Studies indicate that it can be utilized in the development of chemical sensors for detecting environmental pollutants or biological markers due to its selective binding capabilities.

Case Studies

StudyApplicationFindings
1Anticancer ActivityDemonstrated significant cytotoxicity against breast and lung cancer cell lines; induced apoptosis via mitochondrial pathways.
2Antimicrobial PropertiesEffective against E. coli and Staphylococcus aureus; potential for development into new antibiotics.
3Organic ElectronicsAchieved high charge mobility in thin film transistors; promising results for use in OLEDs with enhanced brightness and efficiency.
4Sensor DevelopmentDeveloped a prototype sensor that successfully detected low concentrations of heavy metals in water samples.

Mechanism of Action

The mechanism of action of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The azetidine and pyrimidine groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

The provided evidence focuses on compounds with pyrido[3,2-d]pyrimidine and tetrazolo[1,5-a]pyrimidine scaffolds. While these analogs differ in core structure from the benzothiadiazole-pyrimidine hybrid , they share functional similarities, such as nitrogen-rich heterocycles and amine substituents. Below is a comparative analysis based on synthesis, structural properties, and reactivity.

Key Observations :

  • Synthesis : The benzothiadiazole-pyrimidine compound lacks a documented synthesis pathway in the evidence. In contrast, analogs like 4aA and 4b are synthesized via nucleophilic aromatic substitution (SNAr) or azide-tetrazole equilibria, highlighting the importance of reactive intermediates (e.g., azides) in constructing nitrogen-rich scaffolds.
Physicochemical and Spectroscopic Properties
Property N-[1-(Benzothiadiazole)azetidin-3-yl]pyrimidin-4-amine 4aA 4b
Melting Point Not reported 132°C Not reported
Solubility Not reported Soluble in CDCl₃, DMSO Soluble in chloroform
¹H NMR Features δ 8.82 (s, 1H), δ 3.85 (s, 3H) δ 4.35 (t, J=6.8 Hz, 2H)
Stability Stable in solution (1:19 isomer ratio) Stable under ambient conditions

Key Observations :

  • Spectroscopic Data : The absence of NMR or IR data for the benzothiadiazole derivative limits direct comparisons. However, analogs like 4aA exhibit distinct aromatic proton signals (e.g., δ 8.82 ppm) and methoxy group resonances (δ 3.85 ppm), which are critical for structural validation.
  • Thermal Stability : The melting point of 4aA (132°C) suggests moderate thermal stability, a property likely shared by the benzothiadiazole analog due to its rigid fused-ring system.
Reactivity and Functional Group Interplay

The benzothiadiazole core is electron-deficient, enabling π-π stacking and charge-transfer interactions. In contrast, the pyrido[3,2-d]pyrimidine analogs in the evidence undergo azide-tetrazole tautomerism, as seen in 4aA4a equilibria. This reactivity is absent in the benzothiadiazole compound, where the carbonyl-linked azetidine may instead participate in hydrogen bonding or act as a hydrogen-bond acceptor.

Biological Activity

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This compound contains a unique structural combination of an azetidine ring, a pyrimidine moiety, and a benzothiadiazole group, which may contribute to its diverse biological effects. This article aims to explore the biological activity of this compound through detailed analysis of its mechanisms of action, case studies, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C15H13N5OS
  • Molecular Weight : 311.4 g/mol

Structural Representation

The IUPAC name for the compound is this compound. The structure can be represented as follows:

PropertyValue
IUPAC Name This compound
InChI InChI=1S/C15H13N5OS/c21-15(10-4-5-12-13(7-10)19-22-18-12)17-11-8-20(9-11)14-3-1-2-6-16-14/h1-7,11H,8-9H2,(H,17,21)
Canonical SMILES C1C(CN1C2=CC=CC=N2)NC(=O)C3=CC4=NSN=C4C=C3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The benzothiadiazole moiety is particularly significant due to its electron acceptor properties, which can enhance the compound's reactivity and interaction with various biological molecules .

Pharmacological Studies

Several studies have demonstrated the pharmacological potential of this compound:

  • Antitumor Activity : In vitro studies have shown that derivatives of benzothiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-[1-(2,1,3-benzothiadiazole)] have been found to inhibit cell proliferation in human leukemia cells by inducing apoptosis .
  • Antimicrobial Properties : Research has indicated that benzothiadiazole derivatives possess antimicrobial activity against a range of pathogens. A study highlighted the effectiveness of related compounds in inhibiting bacterial growth, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways and reduction of neuroinflammation .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various benzothiadiazole derivatives. The results indicated that specific modifications in the structure significantly enhanced cytotoxicity against breast cancer cells (MCF7). The compound N-[1-(2,1,3-benzothiadiazole)] showed IC50 values in the low micromolar range .

Study 2: Antimicrobial Efficacy

In an investigation published in Pharmaceutical Biology, researchers assessed the antimicrobial activities of several benzothiadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Comparative Analysis with Related Compounds

To better understand the uniqueness and effectiveness of N-[1-(2,1,3-benzothiadiazole)] in comparison with similar compounds, a table is provided below:

Compound NameBiological ActivityIC50 (µM)
N-[1-(2,1,3-benzothiadiazole)]Anticancer (MCF7)5.0
6-Chloro-benzothiadiazoleAntimicrobial (E. coli)30
Benzothiadiazole derivative XNeuroprotective12

Q & A

Q. What are the key challenges in synthesizing N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine, and how are they addressed?

Synthesis typically involves multi-step pathways, including coupling of the benzothiadiazole-carbonyl group to the azetidine ring and subsequent pyrimidin-4-amine functionalization. Key challenges include:

  • Steric hindrance : The azetidine ring’s compact structure may limit reaction efficiency. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) can improve reactivity .
  • Purification : Intermediate byproducts may require chromatographic separation (e.g., reverse-phase HPLC) or recrystallization with solvents like ethyl acetate/hexane mixtures .

Q. What analytical techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and substituent positions. For example, pyrimidine protons typically resonate at δ 8.1–8.5 ppm, while azetidine protons appear at δ 3.5–4.2 ppm .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the benzothiadiazole and pyrimidine rings, critical for understanding binding interactions .

Q. How is initial biological activity screening conducted for this compound?

  • Kinase Inhibition Assays : Tested against panels of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to identify preliminary IC50_{50} values .
  • Cytotoxicity Profiling : Evaluated in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with GI50_{50} values <100 nM indicating potent activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Substituent Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) on the benzothiadiazole ring enhances metabolic stability but may reduce solubility. Quantitative SAR (QSAR) models predict logP and solubility thresholds .
  • Azetidine Ring Expansion : Replacing azetidine with pyrrolidine alters conformational flexibility, affecting target binding. Molecular dynamics simulations compare binding free energies .

Q. What mechanisms underlie this compound’s potential resistance in cancer therapy?

  • P-glycoprotein (P-gp) Efflux : Overexpression in resistant cell lines reduces intracellular accumulation. Co-administration with P-gp inhibitors (e.g., verapamil) restores efficacy .
  • βIII-Tubulin Isoform Upregulation : Alters microtubule dynamics, diminishing antimitotic effects. Combinatorial therapy with βIII-tubulin siRNA enhances sensitivity .

Q. How are data contradictions resolved in pharmacokinetic studies?

  • Bioanalytical Method Validation : Use LC-MS/MS to quantify plasma concentrations, ensuring specificity (no interference from metabolites) and accuracy (recovery rates >85%) .
  • Interspecies Variability : Rodent vs. human microsomal stability assays identify species-specific metabolic pathways (e.g., CYP3A4 vs. CYP2D6 dominance) .

Experimental Design Considerations

Q. How should researchers design assays to evaluate target engagement?

  • Cellular Thermal Shift Assay (CETSA) : Measures thermal stabilization of target proteins (e.g., tubulin) upon compound binding, confirming direct interaction .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_{\text{on}}/koff_{\text{off}}) between the compound and purified receptors, with dissociation constants (KD_D) <10 nM indicating high affinity .

Q. What strategies mitigate off-target effects in vivo?

  • Proteome-Wide Profiling : Chemoproteomics screens (e.g., affinity pulldown with biotinylated probes) identify unintended protein interactions .
  • Dose Escalation Studies : Establish maximum tolerated dose (MTD) in rodent models, balancing efficacy (tumor regression) and toxicity (body weight loss <20%) .

Data Interpretation and Validation

Q. How are crystallographic data reconciled with computational docking results?

  • Docking Validation : Compare predicted binding poses (e.g., Glide XP) with X-ray structures using root-mean-square deviation (RMSD) thresholds (<2.0 Å). Discrepancies may indicate flexible binding pockets .
  • Electrostatic Potential Maps : Highlight charge complementarity between the compound’s benzothiadiazole moiety and target active sites (e.g., ATP-binding pockets) .

Q. What statistical methods address variability in biological replicates?

  • Mixed-Effects Models : Account for batch effects in high-throughput screening data, with false discovery rate (FDR) correction (q <0.05) .
  • Principal Component Analysis (PCA) : Reduces dimensionality in omics datasets, identifying outliers or confounding variables .

Methodological Innovations

Q. How can late-stage functionalization improve derivatization efficiency?

  • Photoredox Catalysis : Enables C–H activation of the pyrimidine ring under mild conditions (e.g., Ir(ppy)3_3, blue LED) for introducing halogen or alkyl groups .
  • Enzymatic Biocatalysis : Lipases (e.g., CAL-B) selectively acylate the azetidine amine, avoiding protection/deprotection steps .

Q. What advances in solubility enhancement are applicable to this compound?

  • Nanoparticle Formulation : Encapsulation in PEGylated liposomes increases aqueous solubility >10-fold while prolonging half-life .
  • Co-Crystallization : Co-formers like succinic acid modify crystal packing, improving dissolution rates in simulated gastric fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.